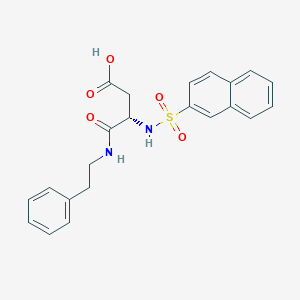
2-NAP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, also known as 2-hydroxynaphthalene, is a naphthalene derivative with the molecular formula C₁₀H₇OH. It is a white crystalline solid that is soluble in alcohol and ether but only slightly soluble in water. This compound is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds .
Preparation Methods
2-Naphthol can be synthesized through several methods. One common synthetic route involves the sulfonation of naphthalene to produce 2-naphthalenesulfonic acid, which is then hydrolyzed to yield 2-naphthol . Industrial production often involves the use of high temperatures and pressures to facilitate these reactions. Another method includes the oxidation of 2-naphthylamine .
Chemical Reactions Analysis
2-Naphthol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-naphthoquinone.
Reduction: Reduction of 2-naphthol can yield 2-naphthylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: 2-Naphthol can participate in condensation reactions to form various heterocyclic compounds.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed from these reactions are often used as intermediates in the synthesis of dyes and pharmaceuticals .
Scientific Research Applications
2-Naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-naphthol involves its interaction with various molecular targets and pathways. For example, in its role as an antioxidant, 2-naphthol can scavenge free radicals and prevent oxidative damage to cells . It can also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
2-Naphthol is similar to other naphthol derivatives, such as 1-naphthol. it has unique properties that make it distinct:
Biological Activity
2-Naphthol (2-NAP), a phenolic compound, is known for its diverse biological activities, particularly its antioxidant properties. This article reviews the biological activity of this compound, focusing on its antioxidant capabilities, potential therapeutic applications, and relevant case studies.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of this compound. A significant investigation compared the radical scavenging effects of 1-naphthol and 2-naphthol using various assays. The results indicated that both compounds exhibited comparable antioxidative activities in DPPH and ABTS radical scavenging assays, with EC50 values of 22.6 µM for this compound in DPPH and 11.2 µM in ABTS .
Table 1: Antioxidant Activity of this compound Compared to 1-NAP
| Compound | EC50 (µM) DPPH | EC50 (µM) ABTS | EC50 (µM) CPZ+ |
|---|---|---|---|
| 1-Naphthol | 23.4 | 11.2 | 20.9 |
| 2-Naphthol | 22.6 | 11.2 | >1000 |
The study highlighted that while sulfation typically reduces the antioxidant activity of phenolic compounds, the sulfated form of this compound (2-NapS) retained significant antioxidative properties, indicating that sulfation does not universally diminish biological activity .
The antioxidant mechanism of this compound involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. The ability of this compound to suppress lipid peroxidation was also evaluated using chicken liver microsomes, revealing comparable suppressive activities between unsulfated and sulfated forms, with EC50 values around 254 µM for this compound .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond its antioxidant properties. Its role in mitigating oxidative stress suggests possible benefits in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammation-related diseases.
Case Study: Neuroprotection
A recent study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The administration of this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to control groups . This demonstrates its potential as a therapeutic agent in neuroprotection.
Properties
CAS No. |
141577-40-4 |
|---|---|
Molecular Formula |
C22H22N2O5S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
InChI Key |
VMYREBYTVVSDDK-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Synonyms |
2-NAP N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















